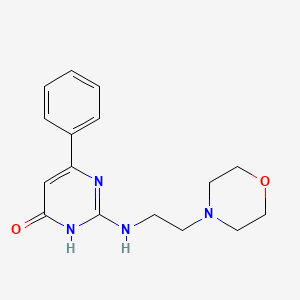![molecular formula C10H11BrOZn B14870911 2-[(Allyloxy)methyl]phenylZinc bromide](/img/structure/B14870911.png)
2-[(Allyloxy)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions. It is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 2-[(allyloxy)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(allyloxy)methyl]phenyl bromide+Zn→2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can participate in reduction reactions under specific conditions.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides.
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted phenyl compounds, alcohols, and ketones, depending on the reaction conditions and reagents used.
科学研究应用
2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
作用机制
The mechanism of action of 2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The molecular targets and pathways depend on the specific reaction and conditions used. Generally, the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds.
相似化合物的比较
Similar Compounds
- Phenylzinc bromide
- Allylzinc bromide
- 2-(2-allylphenoxymethyl)phenylzinc bromide
Uniqueness
2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE is unique due to its specific structure, which combines the reactivity of both allyl and phenyl groups. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds.
属性
分子式 |
C10H11BrOZn |
|---|---|
分子量 |
292.5 g/mol |
IUPAC 名称 |
bromozinc(1+);prop-2-enoxymethylbenzene |
InChI |
InChI=1S/C10H11O.BrH.Zn/c1-2-8-11-9-10-6-4-3-5-7-10;;/h2-6H,1,8-9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
GIOXMJCIWSYLIQ-UHFFFAOYSA-M |
规范 SMILES |
C=CCOCC1=CC=CC=[C-]1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14870833.png)
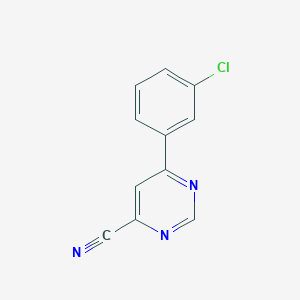
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B14870843.png)


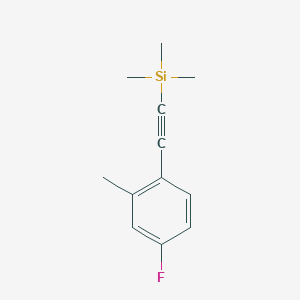
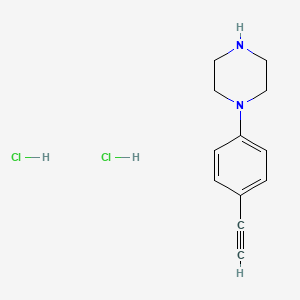
![(E)-3-[(2S,3R)-3-(hydroxymethyl)-7-methoxy-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B14870858.png)
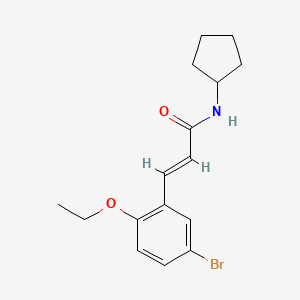
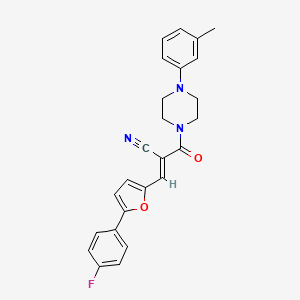
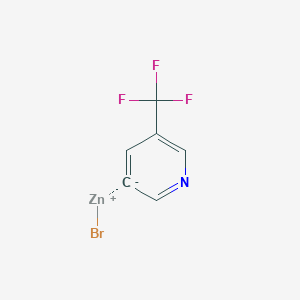

acetate](/img/structure/B14870902.png)
